Magnesium fluoride (MgF2) powder (CAS: 7783-40-6) is a high-purity inorganic halide characterized by a wide optical transmission window from 120 nm in the vacuum-UV to 8 μm in the mid-IR, established chemical stability, and an intrinsically low refractive index of approximately 1.38[1]. In industrial procurement, the powder form is specifically sourced as an evaporative precursor for anti-reflective thin films, a transient liquid-phase sintering additive for transparent ceramics, and a protective surface-coating agent for battery cathodes[2]. Unlike bulk single crystals used directly as optical windows, MgF2 powder offers the high surface area and processability required for uniform blending, sputtering, and sol-gel formulations, making it a critical raw material for advanced manufacturing workflows [3].
Substituting MgF2 powder with other common alkaline earth fluorides or oxides compromises processability and end-product performance. In ceramic sintering, replacing MgF2 with calcium fluoride (CaF2) alters the melt-phase dynamics; CaF2 has a significantly higher melting point (1418 °C vs. 1263 °C) and lower vapor pressure, which prevents complete evaporation during densification and traps secondary phases that degrade optical transparency [1]. In optical thin-film applications, substituting MgF2 with standard silicon dioxide (SiO2) increases the refractive index from 1.38 to 1.46, quantitatively reducing the efficiency of anti-reflective coatings [2]. Furthermore, in battery cathode formulations, standard oxide coatings fail to provide the aggressive hydrofluoric acid (HF) scavenging capabilities inherent to the MgF2 layer, leading to accelerated transition metal dissolution and capacity fade [3].
When utilized as a sintering aid for Yttrium Aluminum Garnet (YAG) transparent ceramics via Spark Plasma Sintering (SPS), MgF2 powder enables near-complete densification at lower temperatures than unmodified baselines. The 1263 °C melting point of MgF2 provides a transient liquid phase that facilitates particle rearrangement, while its high vapor pressure ensures the additive evaporates completely without leaving opaque secondary phases [1].
| Evidence Dimension | Ceramic Porosity after SPS at 1300 °C |
| Target Compound Data | 0.58% porosity (with MgF2 addition) |
| Comparator Or Baseline | 25.59% porosity (unmodified baseline) |
| Quantified Difference | 97.7% relative reduction in porosity at equivalent temperature |
| Conditions | Spark Plasma Sintering (SPS) of YAG ceramics at 1300 °C for 20 minutes |
Allows manufacturers to achieve high optical transparency in ceramics at lower sintering temperatures, reducing energy costs and limiting undesirable grain growth.
In lithium-ion battery manufacturing, applying a MgF2 powder-derived coating to spinel LiMn2O4 cathodes significantly suppresses manganese dissolution into the electrolyte. The fluoride layer acts as a robust physical barrier and resists HF attack (generated by LiPF6 degradation) more effectively than bare oxide surfaces, preserving the structural integrity of the cathode during extended cycling [1].
| Evidence Dimension | Capacity Retention (100 cycles, 1C rate, 25 °C) |
| Target Compound Data | 80.1% retention (3.0 wt.% MgF2 coated) |
| Comparator Or Baseline | 70.1% retention (bare LiMn2O4) |
| Quantified Difference | 10.0 percentage point absolute improvement in capacity retention |
| Conditions | 100 charge-discharge cycles at 1C rate at room temperature |
Extends battery cycle life and thermal stability, making it a highly effective precursor for stabilizing high-voltage energy storage formulations.
MgF2 powder is widely utilized as an evaporative source for anti-reflective thin films due to its intrinsically low refractive index. Compared to standard silica (SiO2), MgF2 provides a lower optical density, which minimizes interfacial reflection and maximizes light transmission across a broad spectrum from the deep ultraviolet to the mid-infrared[1].
| Evidence Dimension | Refractive Index (at 589 nm) |
| Target Compound Data | n = 1.38 |
| Comparator Or Baseline | Silica (SiO2) (n = 1.46) |
| Quantified Difference | 0.08 absolute reduction in refractive index |
| Conditions | Standard optical measurement at 589 nm wavelength |
Essential for manufacturing high-efficiency anti-reflective coatings for optical lenses, excimer lasers, and aerospace windows.
Due to its ultra-low refractive index (n = 1.38), MgF2 powder is a primary precursor for physical vapor deposition (PVD) of anti-reflective coatings on lenses, prisms, and display panels, providing a lower refractive index than silica to minimize light reflection[1].
Leveraging its specific melting point and high vapor pressure, MgF2 powder is utilized as a transient liquid-phase sintering aid to achieve near-zero porosity in YAG and alumina transparent ceramics at reduced processing temperatures [2].
Formulated into a protective surface layer, MgF2 prevents transition metal dissolution and HF acid attack in spinel and nickel-rich cathodes, significantly improving long-term capacity retention compared to uncoated baselines [3].